2-Fluoro-4-(5-pyrimidinyl)aniline
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Overview
Description
2-Fluoro-4-(5-pyrimidinyl)aniline is an organic compound with the molecular formula C10H8FN3 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position and a pyrimidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aniline ring using a fluorinating agent such as Selectfluor® . The pyrimidinyl group can be introduced through a cross-coupling reaction, such as the Miyaura borylation reaction, which involves the coupling of an aryl halide with a pyrimidinyl boronic acid derivative .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(5-pyrimidinyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(5-pyrimidinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The fluorine atom can
Properties
Molecular Formula |
C10H8FN3 |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
2-fluoro-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H8FN3/c11-9-3-7(1-2-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2 |
InChI Key |
HRKAQDYANAFIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)F)N |
Origin of Product |
United States |
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